(2S,4R)-4-Ethyl-1-methylproline Hydrochloride
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Description
“(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” likely belongs to the class of organic compounds known as prolines, which are compounds containing proline or a derivative thereof resulting from a reaction of proline at the amino group or the carboxy group .
Synthesis Analysis
While specific synthesis methods for “(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” are not available, a similar compound, “(2S,4S)-4-hydroxyproline”, was synthesized through Mitsunobu reaction of triphenylphosphine and alcohol .Scientific Research Applications
Protein Engineering Applications
- A study by Caporale et al. (2022) developed a robust and stereoselective approach for the synthesis of (2S,4S)-methylproline from (2S)-pyroglutamic acid. They incorporated both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin of E. coli, demonstrating the importance of the stereochemistry of the 4-methyl group in successful ribosomal synthesis of proteins (Caporale et al., 2022).
Synthesis and Chemical Structure
- Anderson and Flaherty (2001) described the first racemic synthesis of (2S,3R,4R)-4-hydroxy-3-methylproline via iodolactonisation, contributing to the understanding of its stereochemistry and synthesis (Anderson & Flaherty, 2001).
- Makino, Nagata, and Hamada (2005) synthesized (2S,3R)-3-Hydroxy-3-methylproline, a constituent of cyclodepsipeptides polyoxypeptins A and B, demonstrating the compound's significance in complex molecular structures (Makino, Nagata, & Hamada, 2005).
- Nevalainen and Koskinen (2001) investigated the synthesis and hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, highlighting its potential in medicinal chemistry applications (Nevalainen & Koskinen, 2001).
Molecular Function and Conformation
- Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, showing distinct conformational preferences and suggesting their use in probes and medicinal chemistry due to sensitive detection by 19F NMR (Tressler & Zondlo, 2014).
- Kang, Byun, and Park (2011) explored the conformational preferences and prolyl cis-trans isomerizations of the (2S,4S)-4-methylproline and (2S,4R)-4-methylproline residues, contributing to our understanding of their structural dynamics in different environments (Kang, Byun, & Park, 2011).
properties
IUPAC Name |
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOHNCKVHLZACR-HHQFNNIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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